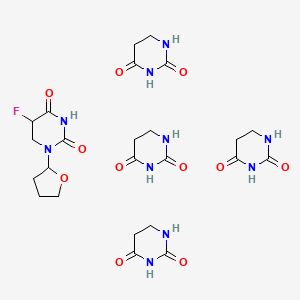
Tegafur-uracil mixt.; UFT; Uftoral; Ufur; Uracil-Futraful mixt.; Youfuding
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-200604, also known as UFT, is an oral antineoplastic agent developed by Bristol-Myers Squibb. It combines tegafur, a prodrug of 5-fluorouracil, and uracil in a 1:4 molar ratio. This combination enhances the efficacy of 5-fluorouracil by inhibiting its degradation, leading to increased plasma and tumor concentrations of the active drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BMS-200604 involves the combination of tegafur and uracil. Tegafur is synthesized through the reaction of 2,4-dihydroxy-5-fluoropyrimidine with 2-chloro-1,1,3,3-tetramethylurea under basic conditions. Uracil is commercially available and does not require further synthesis.
Industrial Production Methods: Industrial production of BMS-200604 involves the large-scale synthesis of tegafur followed by its combination with uracil. The reaction is carried out in a controlled environment to ensure the correct molar ratio and purity of the final product. The mixture is then formulated into oral dosage forms for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions: BMS-200604 undergoes various chemical reactions, including:
Oxidation: Tegafur can be oxidized to 5-fluorouracil, which is the active form of the drug.
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions can occur at the uracil moiety, although these are not typically relevant to its pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: The major product is 5-fluorouracil.
Substitution: Substituted uracil derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
BMS-200604 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the pharmacokinetics and metabolism of 5-fluorouracil.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of colorectal cancer and other solid tumors.
Industry: Utilized in the development of new antineoplastic agents and combination therapies.
Wirkmechanismus
BMS-200604 exerts its effects through the conversion of tegafur to 5-fluorouracil, which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The presence of uracil enhances the stability and concentration of 5-fluorouracil in the plasma and tumor tissues .
Vergleich Mit ähnlichen Verbindungen
Capecitabine: Another prodrug of 5-fluorouracil, used in the treatment of various cancers.
Tegafur-uracil (UFT): Similar to BMS-200604 but with different formulations and dosing regimens.
S-1: A combination of tegafur, gimeracil, and oteracil, used in the treatment of gastric cancer.
Uniqueness: BMS-200604 is unique in its combination of tegafur and uracil, which enhances the efficacy and stability of 5-fluorouracil. This combination allows for oral administration, providing a convenient alternative to intravenous 5-fluorouracil with comparable efficacy and reduced toxicity .
Eigenschaften
Molekularformel |
C24H35FN10O11 |
|---|---|
Molekulargewicht |
658.6 g/mol |
IUPAC-Name |
1,3-diazinane-2,4-dione;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3.4C4H6N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;4*7-3-1-2-5-4(8)6-3/h5-6H,1-4H2,(H,10,12,13);4*1-2H2,(H2,5,6,7,8) |
InChI-Schlüssel |
JNSYEKXULDWQCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)N2CC(C(=O)NC2=O)F.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
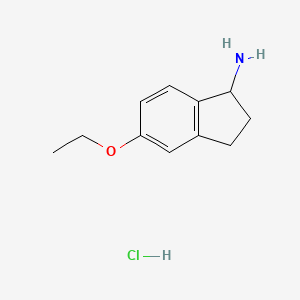
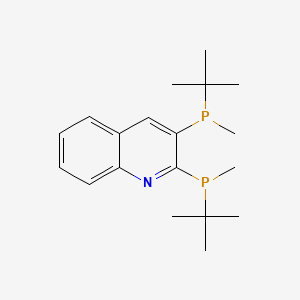

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)

![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)
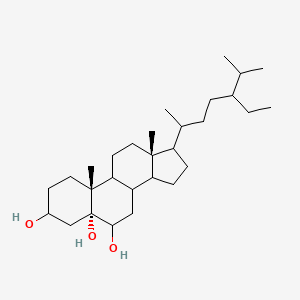
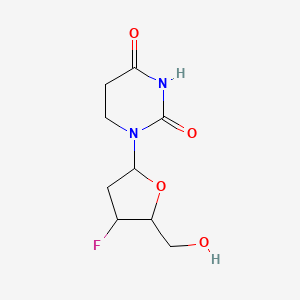
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
